N-Pyridin-2-ylmethyl-N'-m-tolyl-oxalamide
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Overview
Description
N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide is a chemical compound with the molecular formula C19H17N3O2. It is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyridine ring and a tolyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide, also known as BPMO, is primarily used as a ligand in copper-catalyzed N-arylation reactions . The primary targets of this compound are oxazolidinones and amides .
Mode of Action
BPMO interacts with its targets by facilitating the N-arylation of oxazolidinones and amides with (hetero)aryl iodides . This interaction results in excellent chemoselectivity between aryl iodides and aryl bromides and tolerates a wide range of functional groups .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of oxazolidinone derivatives . These derivatives are important in various biochemical processes, including the synthesis of other organic compounds.
Result of Action
The primary result of BPMO’s action is the successful N-arylation of oxazolidinones and amides with (hetero)aryl iodides . This leads to the formation of new compounds with a wide range of functional groups, expanding the possibilities for further chemical reactions and syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxaldehyde with m-toluidine, followed by the formation of the oxalamide linkage. The reaction typically involves the use of reagents such as oxalyl chloride and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(pyridin-2-ylmethyl)oxalamide: Similar structure but with two pyridine rings.
N-(2-Methylnaphthalen-1-yl)-N’-(pyridin-2-ylmethyl)oxalamide: Contains a naphthalene ring instead of a tolyl group.
Uniqueness
N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide is unique due to the presence of both a pyridine ring and a tolyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-5-4-7-12(9-11)18-15(20)14(19)17-10-13-6-2-3-8-16-13/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVZQWTQNRKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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